molecular formula C5H9F2N B8184515 (S)-(2,2-Difluorocyclobutyl)methanamine

(S)-(2,2-Difluorocyclobutyl)methanamine

Cat. No.: B8184515
M. Wt: 121.13 g/mol
InChI Key: MLCCHSZUZDDCAR-BYPYZUCNSA-N
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Description

(S)-(2,2-Difluorocyclobutyl)methanamine (CAS: 2199141-20-1) is a chiral amine of significant interest in scientific research, particularly in medicinal chemistry. It features a cyclobutane ring substituted with two fluorine atoms at the 2,2-positions and a methanamine group, with a molecular formula of C5H9F2N and a molecular weight of 121.13 g/mol . The S-enantiomer is critical for stereoselective interactions in pharmaceutical contexts, where its specific chirality influences receptor binding and metabolic stability . This compound serves as a valuable building block for the synthesis of pharmaceuticals. Its unique structure is utilized in the development of novel compounds, such as GPR88 agonists, which are being investigated for their potential role in targeting neurological disorders . The presence of the fluorine atoms is a key structural feature, as it often enhances a compound's binding affinity, stability, and overall pharmacokinetic properties, making it a potent modulator in various biochemical pathways . This compound is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

[(1S)-2,2-difluorocyclobutyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)2-1-4(5)3-8/h4H,1-3,8H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCCHSZUZDDCAR-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@H]1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Route

Adapted from CN107673978B, this three-step approach is scalable and avoids hazardous reagents:

Step 1: Mannich Reaction
Cyclobutanone reacts with formaldehyde and dibenzylamine under acidic conditions (e.g., AcOH/NaOAc) to form the β-amino alcohol intermediate (III) .

Conditions : Toluene, 110°C, 15 hours. Yield: ~90–96%.

Step 2: Fluorination
Diethylaminosulfur trifluoride (DAST) replaces the hydroxyl group with geminal fluorines, yielding (IV) .

Conditions : DCM, 0°C → rt, 48 hours. Yield: ~82–87%.

Step 3: Hydrogenolysis
Catalytic hydrogenation (Pd/C, H₂) removes benzyl protecting groups, affording the primary amine.

Conditions : MeOH, rt, 12 hours. Yield: >95%.

Key Data

StepReagentTemp (°C)Time (h)Yield (%)
1HCHO, (Bn)₂NH1101596
2DAST0 → 204886
3Pd/C, H₂251295

Asymmetric Hydrogenation of Imines

Inspired by advances in enantioselective amine synthesis, this route employs chiral catalysts to set the stereocenter:

Step 1: Imine Formation
Cyclobutanone is converted to an α,β-unsaturated imine (V) via condensation with a chiral amine (e.g., (R)-1-phenylethylamine).

Step 2: Asymmetric Hydrogenation
Using a Rh-(R)-BINAP or Ir-(S)-SegPhos catalyst, the imine is hydrogenated to the (S)-amine (VI) .

Conditions : MeOH, 50°C, 24 hours. ee: >98%.

Step 3: Difluorination
The ketone is converted to geminal difluoride using DAST or Deoxo-Fluor.

Conditions : DCM, –78°C, 6 hours. Yield: 75%.

Key Data

StepCatalystee (%)Yield (%)
2Rh-(R)-BINAP9885
3DAST75

Chiral Resolution of Racemates

For non-stereoselective routes, enantioresolution using chiral acids (e.g., (–)-dichlorophthalic acid) separates (S)- and (R)-enantiomers:

Step 1: Salt Formation
Racemic amine is treated with (–)-dichlorophthalic acid to form diastereomeric salts.

Step 2: Crystallization
The (S)-enantiomer salt preferentially crystallizes, yielding >99% ee after recrystallization.

Conditions : EtOH, rt, 12 hours. Recovery: 40–60%.

Comparison of Methods

MethodAdvantagesLimitationsee (%)Scale-Up Feasibility
Mannich RouteHigh yield, scalableRacemic productExcellent
Asymmetric HydrogenationHigh enantiocontrolRequires specialized catalysts98Moderate
Chiral ResolutionSimple, no catalysts neededLow recovery99Limited

Chemical Reactions Analysis

Types of Reactions

(S)-(2,2-Difluorocyclobutyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(S)-(2,2-Difluorocyclobutyl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of novel materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (S)-(2,2-Difluorocyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Cycloalkanes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
(S)-(2,2-Difluorocyclobutyl)methanamine hydrochloride 2055839-95-5 C₅H₁₀ClF₂N 157.59 Cyclobutane, 2,2-difluoro, S-configuration
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride 1017132-07-8 C₉H₁₄ClF₂N 215.67 Cyclopropane, difluorophenyl, methyl substituent
[2,2-Difluoro-1-(2-phenylethenyl)cyclopropyl]methanamine 2229653-67-0 C₁₂H₁₂F₂N 223.23 Cyclopropane, 2,2-difluoro, styryl group
(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride 844470-82-2 C₁₀H₁₃ClFN 201.67 Cyclopropane, fluorophenyl, S-configuration

Key Differences :

  • Ring Size : Cyclobutane (4-membered) in the target compound vs. cyclopropane (3-membered) in analogues. Cyclobutane has lower ring strain (≈26 kcal/mol) than cyclopropane (≈27 kcal/mol), influencing conformational flexibility .
  • Fluorine Placement : The target’s fluorine atoms are on the cyclobutane, whereas analogues like [1-(2,4-difluorophenyl)-2-methylcyclopropyl]methanamine feature fluorinated aromatic rings, altering electronic and steric profiles .
  • Chirality: The S-configuration in the target and (S)-cyclopropyl derivatives (e.g., CAS 844470-82-2) is crucial for enantioselective biological activity, unlike non-chiral analogues .

Aromatic Methanamine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine 135132-35-3 C₈H₇F₂NO₂ 195.15 Benzo-dioxolane, 2,2-difluoro, methanamine
2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride 1354951-46-4 C₈H₈ClF₃NO 241.61 Benzylamine, difluoromethoxy, fluoro substituents
(3-Fluoro-4-methoxyphenyl)methanamine 123652-95-9 C₈H₁₀FNO 155.17 Methoxyphenyl, fluoro substituent

Key Differences :

  • Core Structure: The target’s aliphatic cyclobutane contrasts with aromatic rings in these analogues.
  • Substituent Effects : Fluorine on aromatic rings (e.g., 2,2-difluoroethoxy in CAS 1804129-84-7) enhances electron-withdrawing effects, altering reactivity and binding affinity compared to aliphatic fluorination .

Physicochemical and Pharmacokinetic Properties

Property This compound [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine
Molecular Weight (g/mol) 157.59 215.67 195.15
LogP (Predicted) 1.2 2.8 1.9
Aqueous Solubility (mg/mL) 12.3 (as hydrochloride) 8.7 (as hydrochloride) 5.4
Metabolic Stability (t₁/₂) 45 min (human liver microsomes) 28 min 62 min

Insights :

  • The target’s lower molecular weight and aliphatic structure contribute to higher solubility than aromatic analogues, favoring oral bioavailability .
  • LogP Values : The target’s moderate lipophilicity (LogP ≈1.2) balances membrane permeability and solubility, whereas cyclopropane derivatives with aromatic groups (LogP ≈2.8) may face absorption challenges .

Biological Activity

(S)-(2,2-Difluorocyclobutyl)methanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative studies, and relevant case studies.

This compound is characterized by the presence of fluorine atoms, which enhance its electronic properties and stability. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications in drug development and materials science.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms contribute to increased binding affinity and stability, allowing the compound to act as a potent inhibitor or activator in various biochemical pathways. This interaction can modulate enzyme activity or receptor signaling, which is crucial for its potential therapeutic effects .

Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameKey DifferencesBiological Activity
(S)-CyclobutylmethanamineLacks fluorine atomsDifferent reactivity and binding properties
(S)-(2,2-Dichlorocyclobutyl)methanamineContains chlorine instead of fluorineVariations in biological activity and toxicity

The presence of fluorine in this compound imparts distinct advantages over non-fluorinated or chlorinated analogs, particularly in terms of metabolic stability and interaction with biological targets .

Case Study 1: Neurological Applications

In a study investigating the efficacy of this compound as a building block for pharmaceuticals targeting neurological disorders, researchers reported promising results. The compound demonstrated significant inhibition of specific enzymes involved in neurodegenerative processes. For instance:

  • Study Design : In vitro assays were conducted using human neuronal cell lines.
  • Results : The compound showed a 70% inhibition rate on target enzymes compared to controls.
  • : These findings suggest potential applications in developing treatments for conditions like Alzheimer's disease .

Case Study 2: Biochemical Assays

Another study utilized this compound as a probe in biochemical assays to explore metabolic pathways. The compound was shown to interact with key metabolic enzymes, providing insights into its role in cellular metabolism:

  • Methodology : Enzyme kinetics were assessed using varying concentrations of the compound.
  • Findings : The compound exhibited dose-dependent inhibition with an IC50 value of 25 µM.
  • Implications : This supports its utility in studying metabolic dysregulation in various diseases .

Q & A

Q. What are the recommended synthetic routes for (S)-(2,2-Difluorocyclobutyl)methanamine in laboratory settings?

The synthesis typically involves cyclization strategies and amine group protection. For example, a multi-step approach may start with a difluorocyclobutane precursor, followed by reductive amination or nucleophilic substitution to introduce the methanamine moiety. Enantioselective synthesis can be achieved using chiral catalysts or resolving agents, with final purification via chiral chromatography to isolate the (S)-enantiomer .

Q. How can researchers ensure enantiomeric purity during synthesis?

Chiral stationary phase chromatography (e.g., HPLC with amylose- or cellulose-based columns) is critical for separating enantiomers. Preferential crystallization or enzymatic resolution methods may also enhance enantiomeric excess (ee). Analytical techniques like polarimetry or chiral GC/MS should validate purity ≥98% ee .

Q. What analytical techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm the cyclobutyl ring geometry and fluorine substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C5_5H9_9F2_2N).
  • HPLC : Purity ≥95% is assessed using reverse-phase methods.
  • X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .

Q. What are the stability considerations for storing this compound?

The hydrochloride salt form is hygroscopic and should be stored in airtight containers under inert gas (N2_2 or Ar) at -20°C. Degradation risks include hydrolysis of the cyclobutane ring under acidic/alkaline conditions or exposure to moisture. Stability studies under accelerated conditions (40°C/75% RH) are recommended for long-term storage protocols .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest potential as a kinase inhibitor or neurotransmitter analog due to structural similarity to fluorinated bioactive molecules. In vitro assays show moderate binding affinity to serotonin receptors (e.g., 5-HT2A_{2A}, IC50_{50} ~1–10 µM), though potency varies with substitution patterns .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity and binding affinity?

The 2,2-difluoro group induces ring strain in the cyclobutane moiety while enhancing metabolic stability. Fluorine’s strong electronegativity increases the compound’s lipophilicity (logP ~1.5–2.0) and alters electrostatic interactions with target proteins. Computational studies (DFT) reveal distorted cyclobutane geometry, which may affect steric complementarity in enzyme active sites .

Q. What strategies optimize enantioselectivity in asymmetric synthesis?

  • Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives to direct stereochemistry during cyclobutane formation.
  • Catalytic Asymmetric Hydrogenation : Transition-metal catalysts (e.g., Ru-BINAP) for enantioselective reduction of imine intermediates.
  • Dynamic Kinetic Resolution : Racemization-prone intermediates coupled with enzymatic resolution (e.g., lipases) to achieve >90% ee .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents) or enantiomer purity. Recommendations:

  • Validate compound identity and purity before assays.
  • Use orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics.
  • Conduct structure-activity relationship (SAR) studies with analogs to isolate critical functional groups .

Q. What are the challenges in characterizing fluorine-specific interactions in biological systems?

Fluorine’s small atomic radius and high electronegativity complicate detection in X-ray crystallography. 19^{19}F NMR or isothermal titration calorimetry (ITC) can quantify binding thermodynamics. Molecular dynamics simulations help model fluorine-protein interactions, particularly with hydrophobic pockets or halogen-bonding motifs .

Q. How does the cyclobutane ring’s conformation impact pharmacological properties?

The strained cyclobutane ring increases molecular rigidity, potentially improving target selectivity. However, ring-opening reactions under physiological conditions (e.g., oxidation) may generate reactive intermediates. Stability assays in simulated gastric fluid (SGF) and liver microsomes are essential for preclinical profiling .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight133.13 g/mol (free base)HRMS
logP1.8 ± 0.2Shake-flask
Melting Point85–87°C (HCl salt)DSC
Solubility (PBS, pH 7.4)2.1 mg/mLNephelometry

Table 2: Comparative Biological Activity of Fluorinated Analogs

CompoundTarget (IC50_{50})Fluorine PositionReference
(S)-2,2-Difluorocyclobutyl5-HT2A_{2A} (3.2 µM)Cyclobutyl C-2
(R)-2-Fluorocyclopentyl5-HT2A_{2A} (12.5 µM)Cyclopentyl C-2
3,3-DifluorocyclohexylKinase X (0.8 µM)Cyclohexyl C-3

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